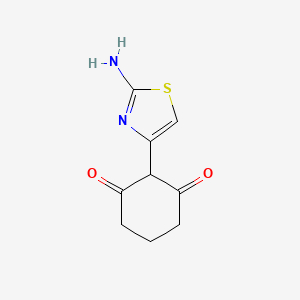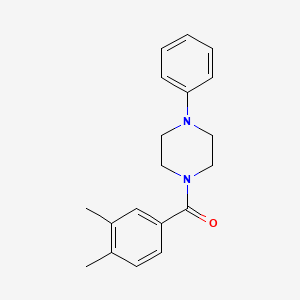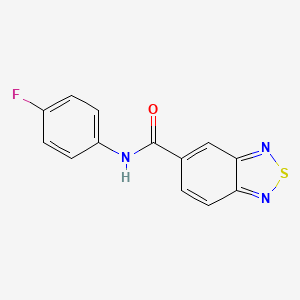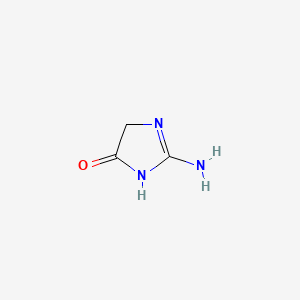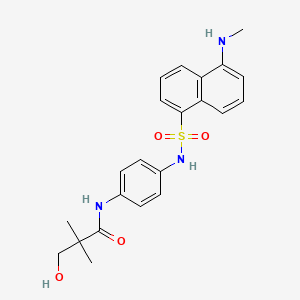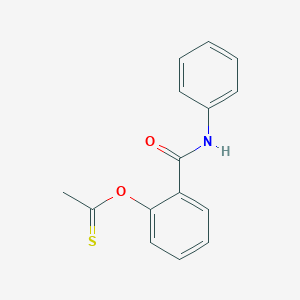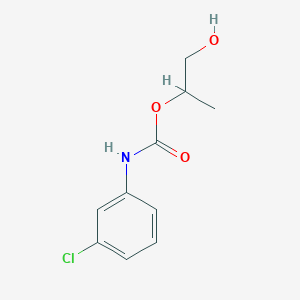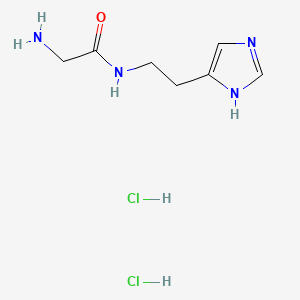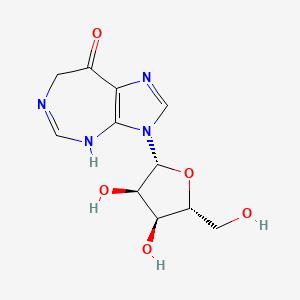
Dehydrocoformycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrocoformycin is a coformycin derivative in which the hydroxy group on the diazepine ring of coformycin is replaced by an oxo group. It is a conjugate acid of a dehydrocoformycin(1+).
Applications De Recherche Scientifique
1. Immunological and Clinical Effects in Graft-Versus-Host Disease
Pentostatin, also known as deoxycoformycin, is noted for its immunosuppressive properties. It has been primarily used in treating hairy cell leukemia but has gained attention for its potential in preventing and treating graft-versus-host disease. This application leverages pentostatin's ability to mimic severe combined immune deficiency characterized by marked T lymphopenia and variable B cell function (Higman, Vogelsang, & Chen, 2004).
2. Antileukemic Efficacy in Monocytic Leukemia
Research indicates that 2'-Deoxycoformycin, when combined with certain analogs, shows promising results in treating monocytic leukemia. This combination has been found to significantly inhibit cell proliferation in leukemic cells compared to normal cells, suggesting a potential clinical application in acute monocytic leukemia treatment (Niitsu et al., 2000).
3. Biosynthesis in Purine Nucleoside Antibiotics
Pentostatin plays a unique role in the biosynthesis of purine nucleoside antibiotics, used to treat hematological cancers and human DNA virus infections. Its biosynthesis involves a protector-protégé strategy, highlighting its significance in natural product biosynthesis and potential applications in genome mining for related antibiotics (Wu et al., 2017).
4. Therapeutic Potential in Systemic Inflammatory Response Syndrome
2′-Deoxycoformycin shows promise as a treatment for systemic inflammatory response syndrome, particularly when administered after signs of illness. This application capitalizes on its ability to modulate adenosine deaminase activity, which can prevent or alleviate symptoms of this syndrome (Law, Valli, & Conlon, 2003).
Propriétés
Nom du produit |
Dehydrocoformycin |
|---|---|
Formule moléculaire |
C11H14N4O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one |
InChI |
InChI=1S/C11H14N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-4,6,8-9,11,16,18-19H,1-2H2,(H,12,13)/t6-,8-,9-,11-/m1/s1 |
Clé InChI |
PICFAMQFTUCMDC-PNHWDRBUSA-N |
SMILES isomérique |
C1C(=O)C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



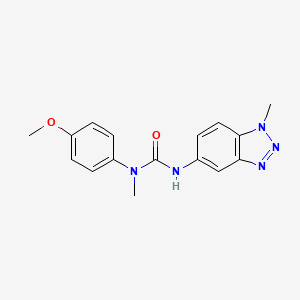
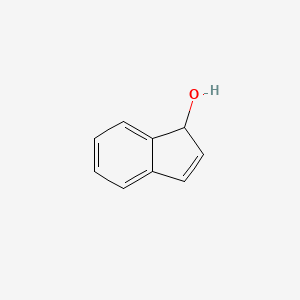
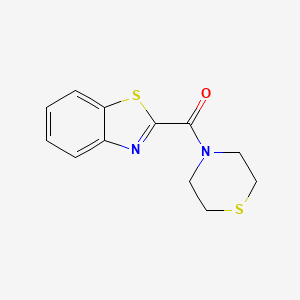
![N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide](/img/structure/B1203986.png)
![2-[[(4-Chlorophenyl)thio]methyl]imidazo[1,2-a]pyridine](/img/structure/B1203989.png)
